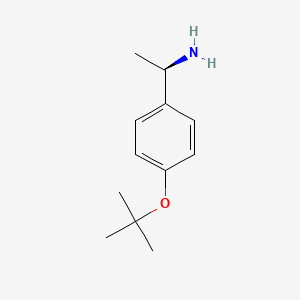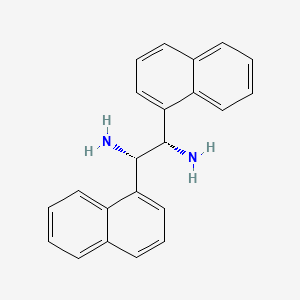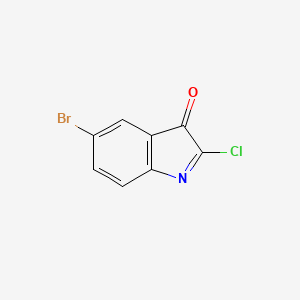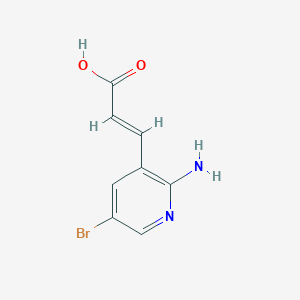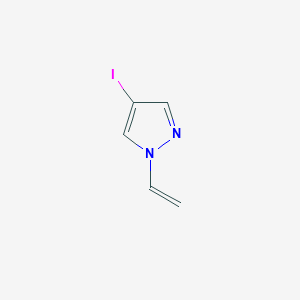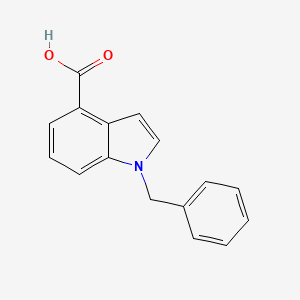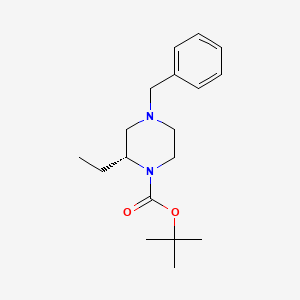![molecular formula C14H18N2O2 B1497603 ethyl 2-isopropyl- 5-methyl-1H-imidazo[1,2-a]pyridine-3-carboxylate CAS No. 420130-71-8](/img/structure/B1497603.png)
ethyl 2-isopropyl- 5-methyl-1H-imidazo[1,2-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-isopropyl-5-methyl-1H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-isopropyl- 5-methyl-1H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone derivatives, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isopropyl-5-methyl-1H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 2-isopropyl-5-methyl-1H-imidazo[1,2-a]pyridine-3-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-isopropyl- 5-methyl-1H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound with a similar fused ring structure.
Imidazo[1,2-a]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyrazine: Another related compound with a pyrazine ring.
Uniqueness
Ethyl 2-isopropyl-5-methyl-1H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of the ethyl ester, isopropyl, and methyl groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
420130-71-8 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
ethyl 6-methyl-2-propan-2-ylimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c1-5-18-14(17)13-12(9(2)3)15-11-7-6-10(4)8-16(11)13/h6-9H,5H2,1-4H3 |
InChI Key |
XKUJCIUTLNEAFB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)C)C(C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(methoxymethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1497520.png)
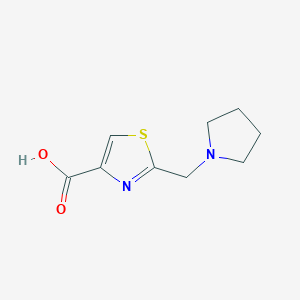
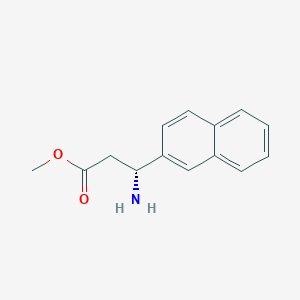
![N-[4-[(4-Amino-2-fluorophenyl)thio]phenyl]acetamide](/img/structure/B1497536.png)
